Benz(a)anthracene, 7,12-dimethyl-8-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 7,12-dimethyl-8-fluoro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H15F. This compound is a derivative of benz(a)anthracene, where two methyl groups and one fluorine atom are substituted at the 7, 12, and 8 positions, respectively. PAHs like benz(a)anthracene are known for their presence in fossil fuels and their potential carcinogenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracene, 7,12-dimethyl-8-fluoro- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl and fluoroalkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene, 7,12-dimethyl-8-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Partially hydrogenated benz(a)anthracene derivatives.
Substitution: Nitrobenz(a)anthracene, sulfonated benz(a)anthracene.
Scientific Research Applications
Benz(a)anthracene, 7,12-dimethyl-8-fluoro- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Explored for its role in the development of cancer models in laboratory settings, aiding in the study of carcinogenesis and the testing of anti-cancer drugs.
Industry: Utilized in the synthesis of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of benz(a)anthracene, 7,12-dimethyl-8-fluoro- involves its metabolic activation by cytochrome P450 enzymes in the liver. This activation leads to the formation of reactive intermediates, such as epoxides and dihydrodiols, which can covalently bind to DNA, causing mutations and initiating carcinogenesis. The compound’s interaction with specific molecular targets, such as the aryl hydrocarbon receptor (AhR), further modulates its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without the methyl and fluoro substitutions.
7,12-Dimethylbenz(a)anthracene: A similar compound with only methyl substitutions at the 7 and 12 positions.
8-Fluorobenz(a)anthracene: A derivative with a fluorine substitution at the 8 position.
Uniqueness
Benz(a)anthracene, 7,12-dimethyl-8-fluoro- is unique due to the combined presence of methyl and fluoro groups, which can significantly alter its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts. The fluorine atom, in particular, can influence the compound’s electronic properties and its interactions with biological targets.
Properties
CAS No. |
2023-60-1 |
---|---|
Molecular Formula |
C20H15F |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
8-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-15-8-5-9-18(21)20(15)13(2)16-11-10-14-6-3-4-7-17(14)19(12)16/h3-11H,1-2H3 |
InChI Key |
LPUIOFMNAMJTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.